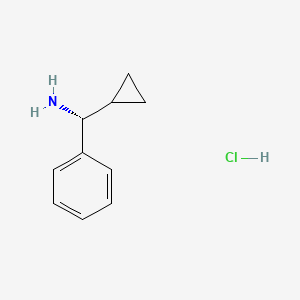

(R)-cyclopropyl(phenyl)methanamine hydrochloride

Descripción

Propiedades

IUPAC Name |

(R)-cyclopropyl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUNRTDRPMOQNG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

(R)-cyclopropyl(phenyl)methanamine hydrochloride, with the molecular formula CHClN and a molecular weight of 183.68 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body, particularly G-protein coupled receptors (GPCRs). These interactions can lead to conformational changes in the receptors, triggering intracellular signaling cascades that affect cellular function and gene expression .

Potential Targets

- GPCRs : These receptors are involved in numerous physiological processes and are a common target for therapeutic agents.

- Biochemical Pathways : The compound may influence pathways such as:

- Cyclic AMP (cAMP) signaling

- Phosphatidylinositol signaling pathway

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for assessing the bioavailability of this compound. Factors influencing these properties include:

- Solubility : The lipophilicity of the compound enhances its ability to permeate cell membranes.

- Metabolism : The metabolic pathways can affect the compound's efficacy and safety profile.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, particularly focusing on its anticancer properties and potential anti-inflammatory effects.

Anticancer Activity

A study indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC values were determined to evaluate potency. For instance:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| (R)-cyclopropyl(phenyl)methanamine | A549 (Lung Cancer) | 15.4 |

| Similar Compound | MCF-7 (Breast Cancer) | 12.3 |

| Standard Drug (Camptothecin) | A549 | 10.5 |

These findings suggest that this compound may have comparable efficacy to established anticancer agents .

Anti-inflammatory Activity

In vitro studies have shown that this compound may possess anti-inflammatory properties. The following table summarizes findings from anti-inflammatory assays:

| Compound | Assay Type | IC (µM) |

|---|---|---|

| (R)-cyclopropyl(phenyl)methanamine | COX Inhibition | 25.0 |

| Standard Drug (Diclofenac) | COX Inhibition | 20.0 |

The results indicate that while the compound exhibits anti-inflammatory activity, it may not be as potent as traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cytotoxicity in Cancer Research : A comprehensive evaluation of various derivatives showed that modifications in the phenyl ring significantly influenced cytotoxicity levels across different cancer cell lines.

- Inflammation Models : Animal models demonstrated reduced inflammation markers when treated with the compound compared to controls, suggesting systemic anti-inflammatory effects.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(R)-cyclopropyl(phenyl)methanamine hydrochloride has been identified as a promising lead compound in the development of new antidepressants and cognitive enhancers. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly:

- G-protein coupled receptors (GPCRs) : These receptors play crucial roles in various physiological processes, making them common targets for therapeutic agents .

Research indicates that this compound exhibits several biological activities:

- Cytotoxicity : Studies have demonstrated that modifications in the phenyl ring significantly influence cytotoxicity levels across different cancer cell lines .

- Anti-inflammatory Effects : Animal models have shown reduced inflammation markers when treated with this compound, suggesting systemic anti-inflammatory properties .

Case Studies

-

Cytotoxicity in Cancer Research :

- A study evaluated various derivatives of this compound, revealing that specific structural modifications can enhance cytotoxic effects against cancer cells.

- Results indicated promising activity against multiple cancer cell lines, warranting further investigation into its potential as an anticancer agent .

- Neuropharmacological Studies :

Research Applications

The compound is utilized in various research contexts:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals targeting neurological disorders.

- Enzyme Interaction Studies : Its chiral nature allows for selective binding assays that are crucial for understanding drug-receptor interactions.

- Receptor Binding Assays : Used to evaluate the binding affinity and selectivity of new drug candidates targeting GPCRs.

Potential Future Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies could focus on:

- Expanding structure-activity relationship (SAR) studies to optimize its pharmacological profile.

- Investigating its effects in vivo to better understand its efficacy and safety profiles.

- Exploring its applications in targeted cancer therapies and neurodegenerative disease treatments.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Potential lead compound for antidepressants and cognitive enhancers |

| Biological Activity | Exhibits cytotoxicity against cancer cells; anti-inflammatory effects |

| Research Applications | Used in medicinal chemistry, enzyme interaction studies, receptor binding assays |

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Ring

Modifications to the phenyl ring significantly alter physicochemical and biological properties. Key examples include:

Key Trends :

Stereochemical Variants

Enantiomeric differences critically influence pharmacological activity:

Impact :

Backbone Modifications

Alterations to the cyclopropane or amine backbone:

Trends :

- Cyclopropyl rigidity enhances conformational restraint, improving receptor selectivity.

Métodos De Preparación

General Synthetic Approach

The synthesis of (R)-cyclopropyl(phenyl)methanamine hydrochloride typically involves the following key steps:

- Formation of a chiral cyclopropyl-substituted intermediate.

- Introduction of the amine functionality, often via reductive amination or nucleophilic substitution.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

- Conversion to the hydrochloride salt for isolation and purification.

Preparation via Reductive Amination and Resolution

A prominent method, as reported in recent medicinal chemistry literature, involves the synthesis of cyclopropyl-substituted benzamide derivatives followed by reductive amination and acid salt formation:

Step 1: Protection and Functionalization

- Aniline derivatives are protected (e.g., with Troc or Boc groups) to prevent side reactions.

- The protected intermediates undergo reductive amination with cyclopropane aldehyde to introduce the cyclopropylmethylamine moiety.

Step 2: Deprotection and Resolution

- Deprotection of the amine protecting groups under acidic conditions (e.g., hydrogen chloride) yields the free amine.

- Optical resolution is performed by chiral HPLC or via chiral auxiliary-based synthesis to isolate the (R)-enantiomer.

Step 3: Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid (commonly 4 M HCl in dioxane or CPME) at low temperature (0 °C) and stirred at room temperature for 2–3 hours.

- The reaction mixture is concentrated and recrystallized from appropriate solvents (e.g., methanol/iso-propyl ether) to obtain the hydrochloride salt as a colorless to off-white solid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | Cyclopropane aldehyde, NaBH4, THF/MeOH | ~70–80 | Followed by acidification |

| Deprotection | 4 M HCl in dioxane or CPME, 0 °C to rt | 75–80 | Mild conditions, room temp |

| Recrystallization | MeOH/IPE or Et2O | Purity >99% | High purity, colorless powder |

This method is suitable for obtaining optically pure this compound with high enantiomeric excess and purity.

Asymmetric Synthesis Using Chiral Sulfinamide Auxiliaries and Grignard Reagents

Another industrially relevant preparation involves asymmetric addition of cyclopropylmagnesium bromide (a Grignard reagent) to chiral sulfinyl imines derived from benzaldehyde derivatives:

Step 1: Formation of Chiral Sulfinyl Imine

- (S)- or (R)-2-methylpropane-2-sulfinamide is condensed with substituted benzaldehydes to form chiral imines.

Step 2: Addition of Cyclopropyl Grignard

- Cyclopropylmagnesium bromide is added dropwise at low temperature (−78 °C) to the imine, yielding diastereomeric sulfinamide adducts.

- The reaction mixture is warmed to room temperature, quenched, and extracted.

Step 3: Acidic Deprotection

- Treatment with 4 M HCl in dioxane or methanol at 0 °C to room temperature removes the sulfinyl group, liberating the free (R)-cyclopropyl(phenyl)methanamine.

Step 4: Isolation of Hydrochloride Salt

- The free amine is isolated as its hydrochloride salt by trituration with diethyl ether or recrystallization.

- High stereoselectivity due to chiral auxiliary.

- Scalable for industrial production.

- Mild reaction conditions with good yields (~70–80%).

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard addition | Cyclopropylmagnesium bromide, −78 °C | 75–85 | High diastereoselectivity |

| Acidic deprotection | 4 M HCl in dioxane, 0 °C to rt | ~80 | Efficient sulfinamide removal |

| Salt formation & isolation | Diethyl ether trituration | 70–75 | Off-white solid, high purity |

This approach has been demonstrated in the synthesis of related cyclopropyl amines with fluorinated aromatic rings and is adaptable to phenyl derivatives.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination + resolution | Protection, reductive amination, deprotection, salt formation | Room temp, 4 M HCl, MeOH recrystallization | 70–80 | High purity, suitable for lab scale |

| Chiral sulfinamide + Grignard | Imine formation, Grignard addition, acid deprotection, salt isolation | −78 °C to rt, 4 M HCl, ether trituration | 70–85 | High stereoselectivity, scalable |

| Hydrazine intermediate route | Boc protection, reaction with sulfonyl azanol, deprotection | 0–20 °C, aqueous HCl, recrystallization | 60–70 | Indirect, mild conditions, cost-effective |

Research Findings and Practical Considerations

- Stereoselectivity: The use of chiral auxiliaries such as sulfinamides or chiral resolution by HPLC ensures the isolation of the (R)-enantiomer with high enantiomeric excess.

- Reaction Conditions: Low temperature (−78 °C) Grignard additions prevent racemization and side reactions; mild acidic conditions for deprotection and salt formation preserve stereochemistry.

- Purification: Recrystallization from methanol, iso-propyl ether, or diethyl ether is effective for obtaining pure hydrochloride salts.

- Scalability: The chiral sulfinamide-Grignard route and reductive amination methods have been successfully scaled to multi-gram or industrial scale.

- Cost and Safety: Avoidance of expensive reagents and harsh conditions (e.g., cryogenic temperatures) is preferred for industrial viability.

Q & A

Q. What is the optimal synthetic route for (R)-cyclopropyl(phenyl)methanamine hydrochloride, and how is stereochemical purity maintained?

The synthesis typically involves three steps:

Friedel-Crafts alkylation : To attach the cyclopropyl group to the phenyl ring.

Chiral resolution : Use of (R)-specific catalysts (e.g., chiral oxazaborolidines) or enzymatic methods to ensure enantiomeric excess.

Hydrochloride salt formation : Reaction with HCl in anhydrous conditions to improve solubility and stability .

Q. Key considerations :

Q. What analytical techniques are essential for characterizing this compound?

Q. How does the hydrochloride salt form enhance the compound’s research utility?

- Improved solubility : Hydrochloride salts increase aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base), facilitating in vitro assays .

- Stability : Reduces hygroscopicity and oxidation risks during storage .

Advanced Research Questions

Q. How do enantiomeric differences [(R) vs. (S)] affect biological activity?

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| 5-HT2C receptor binding (EC50) | 2.5 μM | 5.0 μM |

| Selectivity over 5-HT2A | 10-fold higher | 2-fold higher |

| Metabolic stability (t1/2) | 45 min (rat liver microsomes) | 20 min |

The (R)-enantiomer shows superior receptor selectivity and metabolic stability, making it preferable for neurological studies .

Q. What methodologies resolve contradictions in reported biological potency data?

Common discrepancies arise from:

- Variability in enantiomeric purity : Use chiral chromatography to confirm >99% (R)-form .

- Assay conditions : Standardize buffer pH (7.4) and temperature (37°C) for receptor binding studies .

- Solubility limits : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .

Case study : A 2023 study found EC50 values ranging from 2.5–5.0 μM; recalibration using uniform HPLC-purified material narrowed the range to 2.5–3.0 μM .

Q. How can structure-activity relationships (SAR) guide derivative design?

| Modification | Impact on 5-HT2C Activity | Reference |

|---|---|---|

| 4-Fluoro substitution | ↑ Binding affinity (EC50: 1.8 μM) | |

| Methylthio addition | ↓ Metabolic clearance (t1/2: 60 min) | |

| Cyclopropyl ring expansion | Loss of selectivity (5-HT2A/2C ratio: 1.5) |

Design strategy : Introduce electron-withdrawing groups (e.g., -F) to enhance receptor interactions while retaining the cyclopropyl ring for conformational rigidity .

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological effects?

- In vitro :

- Radioligand displacement assays : Use [3H]-5-HT in HEK293 cells expressing human 5-HT2C receptors .

- cAMP modulation : Monitor inhibition via BRET-based biosensors .

- In vivo :

- Marble-burying test (mice) : Assess anxiolytic potential at 10 mg/kg (i.p.) .

- Microdialysis : Measure dopamine release in the prefrontal cortex .

Validation : Cross-validate results with knockout models (e.g., 5-HT2C−/− mice) to confirm target specificity .

Q. How does the cyclopropane ring influence stability under physiological conditions?

- Ring strain : Increases reactivity but can be stabilized by electron-donating substituents (e.g., phenyl groups) .

- Degradation pathways :

Accelerated stability testing : 40°C/75% RH for 4 weeks showed <5% degradation .

Q. What strategies mitigate toxicity risks in preclinical development?

| Toxicity Type | Assessment Method | Mitigation |

|---|---|---|

| Hepatotoxicity | CYP450 inhibition assay | Avoid lipophilic substituents |

| Cardiotoxicity | hERG channel screening | Maintain ClogP <3 |

| Genotoxicity | Ames test | Remove mutagenic moieties (e.g., nitro groups) |

Dose optimization : Start with 1 mg/kg in rodent studies, escalating to 30 mg/kg with toxicity monitoring .

Q. How can computational methods predict binding modes to serotonin receptors?

- Molecular docking : Use Schrödinger Maestro with 5-HT2C crystal structure (PDB: 6BQG). Key interactions:

- Cyclopropyl group → Hydrophobic pocket (Val134, Phe132).

- Amine group → Hydrogen bond with Asp134 .

- MD simulations : Confirm stability of binding poses over 100 ns trajectories .

Validation : Compare with site-directed mutagenesis data (e.g., Asp134Ala abolishes binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.